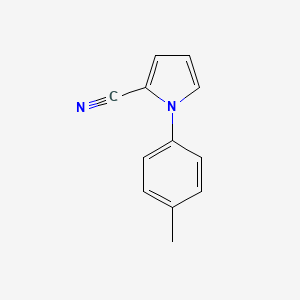
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane: is an organosilicon compound with a unique structure that includes both silicon and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions with reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce silanes. Substitution reactions can lead to the formation of various organosilicon derivatives.
科学的研究の応用
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane has several scientific research applications:
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. Additionally, the presence of oxygen atoms allows for hydrogen bonding and other interactions that can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
Uniqueness
Trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane is unique due to its combination of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where traditional organic compounds may not be suitable, such as in the development of advanced materials and specialized reagents.
特性
CAS番号 |
65946-59-0 |
|---|---|
分子式 |
C11H28O2Si3 |
分子量 |
276.59 g/mol |
IUPAC名 |
trimethyl-(2-trimethylsilyl-1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H28O2Si3/c1-14(2,3)10-11(12-15(4,5)6)13-16(7,8)9/h10H,1-9H3 |
InChIキー |
LIAZNEMTJSEKDC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
ピクトグラム |
Flammable |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


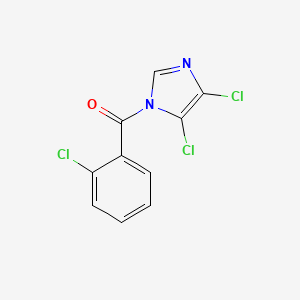
![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate](/img/structure/B1620842.png)
![Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate](/img/structure/B1620844.png)
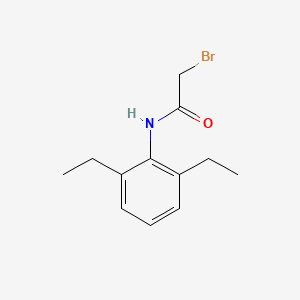
![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)
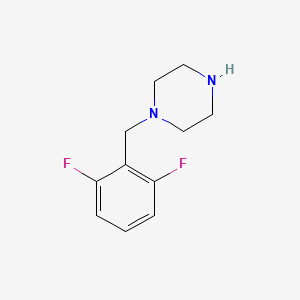
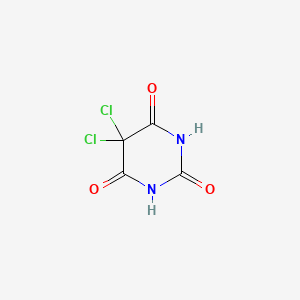

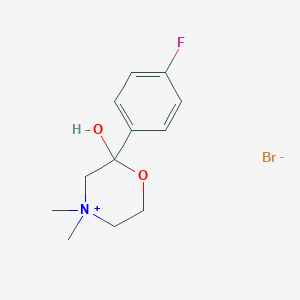
![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
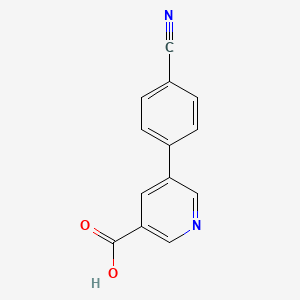
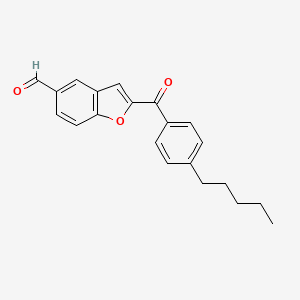
![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)
